molecular formula C20H31NO4 B11099254 4-{[(Decyloxy)carbonyl]amino}phenyl propanoate

4-{[(Decyloxy)carbonyl]amino}phenyl propanoate

Cat. No.: B11099254
M. Wt: 349.5 g/mol
InChI Key: LYIGODUWOPZXTC-UHFFFAOYSA-N
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Description

4-{[(Decyloxy)carbonyl]amino}phenyl propionate is an organic compound with the molecular formula C20H31NO4. It is known for its unique structural features, which include a decyloxycarbonyl group attached to an amino phenyl propionate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Decyloxy)carbonyl]amino}phenyl propionate typically involves the reaction of 4-aminophenyl propionate with decyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-{[(Decyloxy)carbonyl]amino}phenyl propionate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(Decyloxy)carbonyl]amino}phenyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Decyloxy)carbonyl]amino}phenyl propionate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Decyloxy)carbonyl]amino}phenyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The decyloxycarbonyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzymatic activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Methoxy)carbonyl]amino}phenyl propionate
  • 4-{[(Ethoxy)carbonyl]amino}phenyl propionate
  • 4-{[(Butoxy)carbonyl]amino}phenyl propionate

Uniqueness

4-{[(Decyloxy)carbonyl]amino}phenyl propionate is unique due to its longer decyloxycarbonyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

[4-(decoxycarbonylamino)phenyl] propanoate

InChI

InChI=1S/C20H31NO4/c1-3-5-6-7-8-9-10-11-16-24-20(23)21-17-12-14-18(15-13-17)25-19(22)4-2/h12-15H,3-11,16H2,1-2H3,(H,21,23)

InChI Key

LYIGODUWOPZXTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)OC(=O)CC

Origin of Product

United States

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